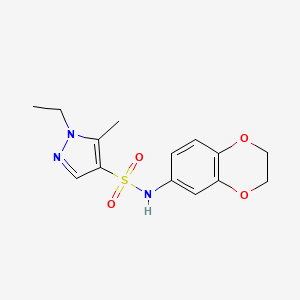
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole and indole and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile involves the activation of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, this compound has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile in lab experiments is its high potency and specificity. This compound has been shown to exhibit significant activity against cancer cells and bacteria at low concentrations, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile. One of the most promising areas of research is in drug development for cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound. Additionally, more research is needed to determine the potential applications of this compound in other fields such as antimicrobial therapy and neuroprotection. Finally, more studies are needed to determine the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile has been reported in several studies. One of the most common methods involves the reaction of 2-aminobenzothiazole with 1-benzyl-3-indolylacrylonitrile in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)acrylonitrile has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in cancer therapy. Several studies have reported that this compound exhibits significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. This compound has also been studied for its potential use as an antimicrobial agent, with promising results against bacteria such as Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(1-benzylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3S/c26-15-19(25-27-22-11-5-7-13-24(22)29-25)14-20-17-28(16-18-8-2-1-3-9-18)23-12-6-4-10-21(20)23/h1-14,17H,16H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSAGUVWAKRRTP-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(1-benzyl-1H-indol-3-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)
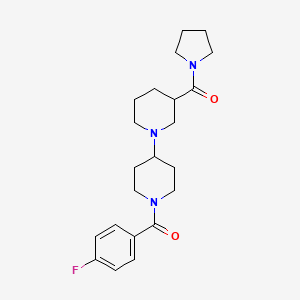
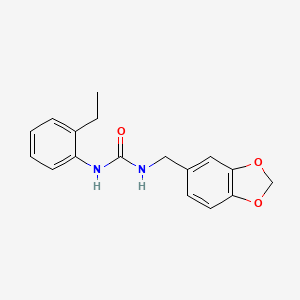
![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
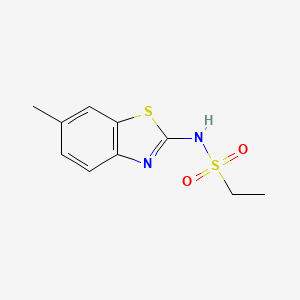
![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
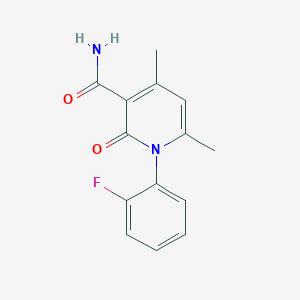
![2,2-dimethyl-3-(methyl{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5294118.png)

![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)
